Product packaging for Ethyl 4-amino-3-ethoxybenzoate(Cat. No.:CAS No. 342044-64-8)

Ethyl 4-amino-3-ethoxybenzoate

Cat. No.: B373527
CAS No.: 342044-64-8
M. Wt: 209.24g/mol
InChI Key: LYTRTSUGQUYFDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 4-amino-3-ethoxybenzoate (CAS 342044-64-8) is a high-purity organic building block with the molecular formula C 11 H 15 NO 3 and a molecular weight of 209.24 g/mol . This compound is characterized by a density of 1.121 g/cm³, a boiling point of approximately 356 °C, and a flash point of 170 °C . It is primarily valued in research and development as a key intermediate in synthetic chemistry, especially for various coupling reactions and the synthesis of more complex molecules . Its specific structure makes it a versatile precursor in pharmaceutical research and the development of functional materials . Suppliers typically offer this compound with a purity of 97% or greater and provide comprehensive characterization data, including NMR and HPLC analysis, to ensure quality and traceability for demanding R&D applications . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications . Researchers should note that this compound is classified for acute toxicity (Hazard Statement H302) and appropriate safety precautions should be taken during handling .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO3 B373527 Ethyl 4-amino-3-ethoxybenzoate CAS No. 342044-64-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-amino-3-ethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-3-14-10-7-8(5-6-9(10)12)11(13)15-4-2/h5-7H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTRTSUGQUYFDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401257072
Record name Benzoic acid, 4-amino-3-ethoxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401257072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342044-64-8
Record name Benzoic acid, 4-amino-3-ethoxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=342044-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-amino-3-ethoxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401257072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 342044-64-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis and Derivatization Strategies of Ethyl 4 Amino 3 Ethoxybenzoate

Synthetic Routes and Methodologies

The synthesis of Ethyl 4-amino-3-ethoxybenzoate can be achieved through several distinct routes, each involving a sequence of well-established organic reactions. The choice of pathway often depends on the availability of starting materials, desired yield, and scalability.

Esterification Approaches for this compound Synthesis

A primary method for synthesizing this compound is the direct esterification of its corresponding carboxylic acid, 4-amino-3-ethoxybenzoic acid. nih.gov The most common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst.

The reaction is an equilibrium process, and to drive it towards the formation of the ethyl ester, an excess of ethanol is typically used, and the water formed during the reaction is removed. A variety of acid catalysts can be employed for this transformation. acs.orgresearchgate.net

Table 1: Typical Catalysts for Fischer Esterification

Catalyst Type Example Role Reference
Mineral Acid Sulfuric Acid (H₂SO₄) Protonates the carbonyl oxygen, increasing electrophilicity. acs.org

A typical procedure involves refluxing a mixture of 4-amino-3-ethoxybenzoic acid, absolute ethanol, and a catalytic amount of sulfuric acid for several hours. acs.org The workup procedure involves neutralizing the excess acid and extracting the ester into an organic solvent.

Amination and Ethoxylation Procedures in Benzoate (B1203000) Synthesis

The synthesis of this compound can also be approached by constructing the substituted benzene (B151609) ring through sequential amination and ethoxylation reactions. The order of these steps can be strategically varied.

Amination: A common strategy for introducing the amino group is through the reduction of a corresponding nitro-substituted compound. For instance, a plausible precursor, ethyl 3-ethoxy-4-nitrobenzoate, can be reduced to the target amine. Several reduction systems are effective for this transformation. One environmentally benign method involves using indium metal in aqueous ethanol with ammonium (B1175870) chloride, which selectively reduces the nitro group. orgsyn.org Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is another widely used and efficient method. google.com

Ethoxylation: The ethoxy group can be introduced via Williamson ether synthesis. This typically involves the alkylation of a corresponding hydroxy-substituted precursor, such as Ethyl 4-amino-3-hydroxybenzoate, with an ethylating agent like ethyl bromide or diethyl sulfate (B86663) in the presence of a base. nih.govnih.gov The base, often potassium carbonate, deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the ethylating agent. nih.gov

Multi-step Organic Synthesis Pathways to this compound and its Precursors

The preparation of this compound is inherently a multi-step process, starting from simpler, more readily available benzene derivatives. A logical synthetic sequence could begin with a precursor like 4-hydroxybenzoic acid.

Illustrative Synthetic Pathway:

Nitration: The starting material, such as 3-hydroxybenzoic acid, is nitrated to introduce a nitro group, typically at the position para to the hydroxyl group, yielding 3-hydroxy-4-nitrobenzoic acid.

Esterification: The resulting carboxylic acid is then esterified with ethanol using an acid catalyst to produce ethyl 3-hydroxy-4-nitrobenzoate.

Ethoxylation: The phenolic hydroxyl group is then etherified using an ethylating agent (e.g., ethyl iodide) and a base (e.g., potassium carbonate) to give ethyl 3-ethoxy-4-nitrobenzoate. nih.gov

Reduction: The final step is the reduction of the nitro group to an amino group, yielding this compound. Catalytic hydrogenation is a common method for this step. google.com

The order of these steps can be rearranged to optimize the synthesis, for example, by performing the ethoxylation or esterification at different stages of the sequence.

Catalytic Systems in the Preparation of this compound and Related Compounds

Catalysis is crucial for achieving efficiency and high yields in the synthesis of this compound. Different catalytic systems are employed for the key reaction steps.

Table 2: Catalytic Systems in Synthesis

Reaction Step Catalyst Function Reference
Esterification Sulfuric Acid Homogeneous acid catalyst acs.org
Esterification Solid rare-earth oxides Heterogeneous acid catalyst google.com
Nitro Reduction Palladium on Carbon (Pd/C) with H₂ Heterogeneous hydrogenation catalyst google.com
Nitro Reduction Indium (In) with NH₄Cl Metal-mediated reduction orgsyn.org

The choice of catalyst can influence reaction conditions, selectivity, and environmental impact. For example, using heterogeneous catalysts like Pd/C or solid acids simplifies product purification as the catalyst can be removed by simple filtration. google.com

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce waste, minimize energy consumption, and use less hazardous materials.

Key green approaches include:

Alternative Energy Sources: The use of microwave or ultrasound irradiation can significantly reduce reaction times and potentially increase yields compared to conventional heating methods. kau.edu.sa

Benign Solvents: Performing reactions in environmentally friendly solvents, such as aqueous ethanol, reduces the reliance on volatile organic compounds. The indium-mediated reduction of nitroarenes is an example of a reaction that can be conducted in aqueous media. orgsyn.org

Catalysis: Employing reusable heterogeneous catalysts, such as solid acids or Pd/C, in place of stoichiometric reagents or corrosive homogeneous catalysts like sulfuric acid, improves atom economy and reduces waste. google.com

These strategies contribute to developing more sustainable and environmentally responsible synthetic processes.

Derivatization Chemistry of this compound

The structure of this compound features a nucleophilic primary aromatic amino group, which is the principal site for derivatization. This functional group allows for a wide range of chemical modifications, enabling the synthesis of more complex molecules. evitachem.com

A primary reaction is the acylation of the amino group to form various amide derivatives. This can be achieved by reacting this compound with acylating agents such as acyl chlorides or carboxylic anhydrides in the presence of a base to neutralize the acid byproduct. google.com

For example, coupling with another carboxylic acid can be facilitated by activating the acid, for instance, by converting it to an acid chloride with oxalyl chloride or by using peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov The amino group of this compound then acts as the nucleophile, attacking the activated carbonyl carbon to form a new amide bond. nih.govevitachem.com This versatility makes it a useful intermediate in the synthesis of a diverse array of compounds.

This compound is a significant chemical intermediate, valued for its versatile structure which features a primary amino group, an ester moiety, and a substituted aromatic ring. These functional groups serve as reactive sites for a variety of chemical transformations, enabling the synthesis of a diverse array of derivatives. The strategic modification of this parent molecule is a key focus in organic and medicinal chemistry for the development of novel compounds.

1 Modification of the Amino Group for Novel Analogues

The primary amino group on the this compound ring is a prime site for nucleophilic reactions, allowing for extensive derivatization. Acylation is a common strategy, where the amino group reacts with acylating agents to form amides. For instance, reaction with benzoyl chloride in a suitable solvent can yield the corresponding N-benzoyl derivative. dergipark.org.tr This transformation not only alters the electronic properties of the molecule but also introduces new structural motifs that can be further functionalized.

Another key modification involves the reaction of the amino group to form part of a new heterocyclic ring system. This approach significantly expands the structural diversity and potential applications of the resulting analogues.

2 Ester Moiety Transformations and their Impact on Molecular Structure

The ethyl ester group of this compound is amenable to several important transformations that significantly alter the compound's molecular structure and chemical properties. One of the most fundamental reactions is transesterification, where the ethyl group is exchanged for a different alkyl or aryl group by reacting with another alcohol in the presence of a catalyst. google.com This process is often driven by equilibrium and can be influenced by factors such as the volatility of the alcohol by-product. google.com For example, the use of higher boiling point alcohols can facilitate the removal of ethanol, shifting the reaction towards the desired product. google.com

A particularly important transformation is the conversion of the ester to a hydrazide. This is typically achieved by reacting the ester with hydrazine (B178648) hydrate, often in an alcohol solvent like ethanol under reflux. dergipark.org.trorientjchem.orgresearchgate.net This reaction replaces the ethoxy group with a hydrazinyl group (-NHNH2), forming 4-aminobenzohydrazide (B1664622) derivatives. dergipark.org.trorientjchem.orgresearchgate.net The resulting hydrazide is a versatile intermediate in its own right, serving as a precursor for the synthesis of various heterocyclic compounds and Schiff bases. orientjchem.orgresearchgate.net

3 Substitutions on the Aromatic Ring and Structure-Activity Relationship (SAR) Implications

The aromatic ring of this compound, activated by the amino and ethoxy substituents, is a target for electrophilic substitution reactions, allowing for the introduction of additional functional groups. These substitutions can have profound effects on the molecule's biological activity, forming the basis of structure-activity relationship (SAR) studies.

The positions on the ring available for substitution are directed by the existing amino and ethoxy groups. Halogenation, such as bromination, can introduce a bromine atom onto the ring, creating compounds like ethyl 4-amino-3-bromo-5-nitrobenzoate. ontosight.ai Nitration is another key reaction, which can introduce a nitro group. ontosight.ai The positions of these new substituents are crucial, as they alter the steric and electronic profile of the molecule. For example, introducing a methyl group at the ortho position to the amino group can be achieved through a multi-step process. orgsyn.org

SAR studies on analogues of this and related benzoate structures reveal that the nature and position of substituents are critical for biological efficacy. For instance, in the context of Hsp90 inhibitors, aryl esters chosen to replace a gallic ester moiety were evaluated, and their anti-proliferative activity was found to be dependent on the substitution pattern. nih.gov Similarly, for monobactam antibiotics, modifications at the 4-position of the β-lactam core, a concept analogous to substituting the main ring, were explored to enhance activity against resistant bacteria like P. aeruginosa. researchgate.net The introduction of siderophores, such as catechol groups, onto the core structure has been shown to improve bacterial cell penetration. researchgate.net These examples underscore the principle that even subtle changes to the aromatic ring can lead to significant variations in biological activity.

4 Synthesis of Imides and Schiff Bases from Amino Benzoate Precursors

The amino group of this compound and its derivatives serves as a versatile handle for the synthesis of more complex structures like imides and Schiff bases. orientjchem.org

Schiff Bases , or azomethines, are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone, often under acid or base catalysis, or with the application of heat. connectjournals.com The amino group of the benzoate precursor reacts with the carbonyl group of an aldehyde, such as various substituted aromatic aldehydes, to form an imine (-N=CH-) linkage. orientjchem.orgconnectjournals.com This reaction is a cornerstone for creating a wide variety of derivatives. connectjournals.com

Imides can be synthesized from amino benzoate precursors, often through a multi-step process. A common route involves first converting the ethyl ester to a hydrazide, which is then used to form a heterocyclic intermediate like a 1,3,4-oxadiazole. orientjchem.org This heterocyclic core, still bearing the aminophenyl moiety, can then be reacted with acid anhydrides via thermal fusion to yield cyclic imide derivatives. orientjchem.org

The following table summarizes examples of Schiff bases synthesized from precursors derived from ethyl 4-aminobenzoate (B8803810).

PrecursorReagent (Aldehyde)Resulting Functional GroupReference
4-aminobenzohydrazide derivativeAromatic AldehydesImine (-N=CH-) orientjchem.org
4-(1H-tetrazol-1-yl)benzohydrazideAromatic AldehydesImine (-N=CH-) connectjournals.com

5 Formation of Hydrazide Derivatives in Organic Synthesis

The conversion of the ester functional group in this compound and related structures into a hydrazide is a pivotal step in many synthetic pathways. This transformation creates a highly useful intermediate, the acid hydrazide, which is a building block for a multitude of other compounds. orientjchem.orgresearchgate.net

The synthesis is typically accomplished by refluxing the starting ethyl ester with hydrazine hydrate. dergipark.org.trorientjchem.orgresearchgate.net Absolute ethanol is frequently used as the solvent for this reaction. dergipark.org.trorientjchem.org The reaction involves the nucleophilic attack of the hydrazine on the ester's carbonyl carbon, leading to the displacement of the ethoxy group and the formation of the corresponding benzohydrazide. orientjchem.org For example, ethyl-4-aminobenzoate can be converted to 4-aminobenzohydrazide in good yield through this method. orientjchem.org

Once formed, these hydrazide derivatives are key precursors for synthesizing a variety of biologically relevant molecules. They are commonly condensed with aldehydes or ketones to form hydrazones (a class of Schiff bases), or used in cyclization reactions to create heterocyclic rings such as 1,3,4-oxadiazoles, pyrazoles, and triazoles. orientjchem.orgresearchgate.netnepjol.info

The table below details the synthesis of hydrazides from various ethyl benzoate esters.

Starting EsterReagentConditionsProductYieldReference
Ethyl-4-aminobenzoate80% Hydrazine HydrateReflux in Absolute Ethanol, 8h4-aminobenzohydrazide77% orientjchem.org
Ethyl 4-(benzoylamino)benzoate80% Hydrazine HydrateReflux in Ethanol, 2hN-[4-(hydrazinylcarbonyl)phenyl]benzamide- dergipark.org.tr
Ethyl-4-aminobenzoateHydrazine Hydrate-4-aminobenzohydrazide- researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of Ethyl 4-amino-3-ethoxybenzoate

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and correlations, a complete structural assignment of this compound can be achieved.

Proton NMR (¹H-NMR) Chemical Shift Analysis and Signal Assignment

The ¹H-NMR spectrum of this compound is predicted to show distinct signals corresponding to each unique proton environment in the molecule. The electron-donating effects of the amino (-NH₂) and ethoxy (-OCH₂CH₃) groups, along with the electron-withdrawing nature of the ethyl ester (-COOCH₂CH₃) group, significantly influence the chemical shifts of the aromatic protons.

The protons of the two ethyl groups are diastereotopic and thus chemically non-equivalent, giving rise to separate signals. The -NH₂ protons typically appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

Predicted ¹H-NMR Data (in CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aromatic H (C5-H) ~7.5 - 7.6 d ~2.0 1H
Aromatic H (C6-H) ~7.3 - 7.4 dd ~8.5, 2.0 1H
Aromatic H (C2-H) ~6.7 - 6.8 d ~8.5 1H
Amino (-NH₂) ~4.0 - 4.5 br s - 2H
Ester Methylene (B1212753) (-COOCH₂) ~4.3 - 4.4 q ~7.1 2H
Ether Methylene (-OCH₂) ~4.0 - 4.1 q ~7.0 2H
Ester Methyl (-COOCH₂CH₃) ~1.3 - 1.4 t ~7.1 3H

d = doublet, dd = doublet of doublets, q = quartet, t = triplet, br s = broad singlet

Carbon-13 NMR (¹³C-NMR) Investigations for Structural Confirmation

The ¹³C-NMR spectrum provides complementary information, identifying all unique carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment, with the carbonyl carbon of the ester group appearing significantly downfield. The aromatic carbons show a wide range of shifts due to the varied electronic effects of the three different substituents.

Predicted ¹³C-NMR Data (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) ~166 - 167
Aromatic C (C3) ~148 - 149
Aromatic C (C4) ~145 - 146
Aromatic C (C1) ~122 - 123
Aromatic C (C6) ~117 - 118
Aromatic C (C5) ~115 - 116
Aromatic C (C2) ~112 - 113
Ether Methylene (-OCH₂) ~64 - 65
Ester Methylene (-COOCH₂) ~60 - 61
Ether Methyl (-OCH₂CH₃) ~14.5 - 15.0

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination

To definitively establish the molecular connectivity and confirm the assignments from 1D NMR, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Expected correlations would be observed between the methylene and methyl protons within each ethyl group, and crucially, between the adjacent protons on the aromatic ring (H-5 with H-6, and H-6 with H-2). This confirms their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). It allows for the unambiguous assignment of each protonated carbon by linking the ¹H and ¹³C data. For example, the aromatic proton signal at ~6.7-6.8 ppm would correlate with the carbon signal at ~112-113 ppm, confirming the C2-H2 assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for mapping the complete molecular structure by showing correlations between protons and carbons over two or three bonds. Key expected HMBC correlations for this compound would include:

The methylene protons of the ethyl ester group (~4.3-4.4 ppm) to the carbonyl carbon (~166-167 ppm).

The aromatic proton H-2 (~6.7-6.8 ppm) to the ether methylene carbon (~64-65 ppm), confirming the position of the ethoxy group.

The aromatic proton H-5 (~7.5-7.6 ppm) to the carbonyl carbon, confirming the position of the ester group.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Vibrational Mode Assignments for Amino, Ester, and Ether Linkages

The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Intensity
~3450 and ~3350 Asymmetric & Symmetric N-H stretch Primary Amine (-NH₂) Medium
~3050 Aromatic C-H stretch Aromatic Ring Medium-Weak
~2980 Aliphatic C-H stretch Ethyl Groups (-CH₂, -CH₃) Medium
~1705 C=O stretch Ester Strong
~1620, ~1580, ~1510 C=C stretch Aromatic Ring Medium-Strong
~1280 Asymmetric C-O-C stretch Aryl-Alkyl Ether Strong
~1240 C-O stretch Ester Strong

Hydrogen Bonding Interactions as Revealed by IR Spectroscopy

The primary amino group (-NH₂) in this compound can act as a hydrogen bond donor, while the ester carbonyl oxygen, ether oxygen, and the nitrogen atom itself can act as acceptors. In the solid state or in a concentrated solution, intermolecular hydrogen bonding is expected.

This interaction has a noticeable effect on the IR spectrum. The N-H stretching vibrations are particularly sensitive. In a non-hydrogen-bonding environment (e.g., a dilute solution in CCl₄), the N-H stretches would appear as sharp bands at higher frequencies. In the presence of hydrogen bonding, these bands typically broaden and shift to lower wavenumbers (a red shift). The C=O stretch of the ester may also show a slight shift to a lower frequency if it participates as a hydrogen bond acceptor. This provides valuable insight into the intermolecular forces governing the compound's physical state.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone for determining the molecular weight and elemental formula of a compound and for deducing its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound, with the molecular formula C₁₁H₁₅NO₃, the theoretical exact mass can be calculated. bldpharm.comsigmaaldrich.com Techniques like Electrospray Ionization (ESI) HRMS would be employed to experimentally verify this mass. semanticscholar.org For instance, in positive ion mode, the compound would be detected as the protonated molecule [M+H]⁺. The precise mass measurement from HRMS allows for the confident differentiation between compounds with the same nominal mass but different elemental formulas. semanticscholar.org

Table 1: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₁H₁₅NO₃
Nominal Mass 209 amu
Monoisotopic Mass 209.1052 g/mol

Note: The theoretical [M+H]⁺ value is calculated for the most abundant isotopes of each element.

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the parent molecule fragments in a predictable manner. Analyzing these fragments provides a molecular fingerprint that helps in structural elucidation. While specific experimental data for this compound is not widely published, the fragmentation pattern of this compound can be predicted based on its functional groups. Key fragmentation pathways would likely include the loss of the ethyl group (–CH₂CH₃) and the ethoxy group (–OCH₂CH₃) from the ester moiety, as well as cleavage of the ethoxy group attached to the benzene (B151609) ring. The fragmentation of related benzoate (B1203000) esters often shows a characteristic peak for the benzoyl cation. nih.gov

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z (mass-to-charge) Possible Fragment Fragmentation Pathway
209 [C₁₁H₁₅NO₃]⁺ Molecular Ion (M⁺)
180 [C₉H₁₀NO₃]⁺ Loss of ethyl radical (•C₂H₅) from the ester
164 [C₁₁H₁₄NO₂]⁺ Loss of ethoxy radical (•OC₂H₅) from the ester

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is extensively used in metabolomics to identify and quantify volatile and semi-volatile compounds in complex biological samples. tum.de In the context of metabolite profiling, GC-MS could be utilized to detect this compound in a biological matrix. researchgate.net For analysis, non-volatile metabolites often require chemical derivatization to increase their volatility and thermal stability. researchgate.net If this compound were a metabolite or a xenobiotic, GC-MS would be instrumental in tracking its metabolic fate, identifying potential biotransformation products such as hydrolyzed or de-ethylated analogs. tum.deresearchgate.net

Fragmentation Pattern Interpretation for Structural Insights

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions and the presence of chromophores.

The structure of this compound contains a substituted benzene ring, which acts as the primary chromophore. The electronic transitions within the aromatic system give rise to characteristic absorption bands in the UV region. The substituents on the ring—the amino (-NH₂) group, the ethoxy (-OCH₂CH₃) group, and the ethyl ester (-COOC₂H₅) group—influence the position and intensity of these absorption bands. The amino and ethoxy groups are powerful auxochromes, electron-donating groups that typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary benzene absorption bands. researchgate.net The electronic structure of the related compound, ethyl 4-aminobenzoate (B8803810), shows absorption maxima that are shifted due to the presence of the para-aminobenzoate fragment. researchgate.net The additional ethoxy group at the meta position in this compound would be expected to further modify the absorption spectrum.

Table 3: Chromophoric System of this compound

Structural Feature Group Spectroscopic Role Expected Effect
Aromatic Ring Phenyl Chromophore π → π* transitions
Amino Group -NH₂ Auxochrome Bathochromic & Hyperchromic Shift
Ethoxy Group -OCH₂CH₃ Auxochrome Bathochromic & Hyperchromic Shift

Crystallographic Studies and Solid-State Structure

While specific crystallographic data for this compound is not available in the reviewed literature, the application of this technique would yield crucial structural insights. If a suitable single crystal were analyzed, X-ray diffraction would reveal its crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding involving the amino group, which are critical in defining the packing of molecules in the solid state.

Table 4: Mentioned Compounds

Compound Name
This compound
Ethyl 4-aminobenzoate
S-Ethyl 4-aminobenzothioate
Ethyl 4-ethoxybenzoate
Ethyl 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoate

X-ray Diffraction Analysis of this compound Crystal Structures

Despite a thorough review of scientific literature and crystallographic databases, detailed X-ray diffraction data for this compound, including its specific crystal system, space group, and unit cell dimensions, are not publicly available at this time. Structural data for analogous compounds have been reported, but information pertaining exclusively to this compound remains to be published.

Intermolecular Interactions and Crystal Packing

A definitive analysis of the intermolecular interactions and specific crystal packing arrangement for this compound is contingent upon the availability of its crystal structure data. As this information is not currently accessible in published literature, a detailed description of its unique intermolecular contacts and packing motifs cannot be provided. General principles suggest that the amino and ethoxy groups would be key sites for hydrogen bonding and other polar interactions, which would significantly influence the molecular assembly in the solid state.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons and the resulting molecular characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is favored for its balance of accuracy and computational cost. DFT calculations can determine the optimized molecular geometry, electronic charge distribution, and reactivity descriptors for Ethyl 4-amino-3-ethoxybenzoate.

For analogous aromatic esters, DFT has been successfully used to evaluate optimized geometrical parameters and predict reactivity. nih.gov Studies on related benzoate (B1203000) derivatives show that DFT calculations can predict energetically favorable reaction pathways. For this compound, the electron-donating nature of both the amino (-NH2) and ethoxy (-OCH2CH3) groups on the benzene (B151609) ring significantly influences its electronic structure. These groups increase the electron density of the aromatic system, particularly at the ortho and para positions relative to their locations. This enhanced electron density is a key factor in the molecule's reactivity, particularly its role as a nucleophile or in electrophilic aromatic substitution reactions.

Computational analyses of similar structures, like 2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 4-ethoxybenzoate, have used DFT to map the electrostatic potential, revealing localized negative charges on carbonyl oxygens and positive charges on other regions, which are crucial for understanding intermolecular interactions. vulcanchem.com

Table 1: Predicted DFT-Based Properties of Substituted Benzoates

PropertyDescriptionPredicted Significance for this compound
Optimized GeometryThe lowest energy arrangement of atoms in the molecule.Defines bond lengths, bond angles, and dihedral angles that dictate the molecule's overall shape.
Electron Density DistributionThe probability of finding an electron in a particular region of the molecule.The -NH2 and -OC2H5 groups increase electron density on the benzene ring, activating it for certain chemical reactions.
Molecular Electrostatic Potential (MEP)A map of the electrostatic potential on the electron density surface. nih.govIdentifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule will interact with other charged or polar species. nih.gov
Reactivity DescriptorsCalculated values like chemical hardness, softness, and electrophilicity index.Quantify the molecule's reactivity and stability.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The most important orbitals for understanding chemical reactivity are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgossila.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. wikipedia.org A small HOMO-LUMO gap suggests that a molecule can be easily excited and is generally more reactive. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring, with significant contributions from the nitrogen atom of the amino group and the oxygen atom of the ethoxy group. The LUMO is likely distributed over the carbonyl group of the ester and the benzene ring. The presence of strong electron-donating groups tends to raise the energy of the HOMO and decrease the HOMO-LUMO gap, enhancing the molecule's nucleophilicity and reactivity.

Theoretical studies on structurally similar compounds have quantified these properties. For example, DFT calculations on a related β-enaminoester yielded a HOMO-LUMO gap of 4.105 eV, indicating its relative reactivity. researchgate.net Similar analyses on ethyl 4-aminobenzoate (B8803810) have also been performed to understand its electronic properties and reactivity. nih.gov

Table 2: Representative Frontier Orbital Data from DFT Calculations on an Analogous Molecule

ParameterComputational MethodEnergy Value (a.u.)Energy Value (eV)
E(HOMO)DFT/B3LYP-0.19799 researchgate.net-5.39 researchgate.net
E(LUMO)DFT/B3LYP-0.04712 researchgate.net-1.28 researchgate.net
HOMO-LUMO Gap (ΔE)DFT/B3LYP0.15087 researchgate.net4.105 researchgate.net

Note: Data is for 3-(2,4,6-trimethyl-phenylamino)-but-2-enoate, presented for illustrative purposes of typical values obtained from DFT calculations. researchgate.net

Quantum chemical calculations can predict various spectroscopic properties, which serve as a valuable tool for structural confirmation and analysis.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. For ethyl 4-aminobenzoate, experimental ¹H NMR shows distinct signals for the aromatic protons, the amino protons, and the ethyl group protons. echemi.com Computational models, such as the Gauge-Including Atomic Orbital (GIAO) method, can calculate magnetic shielding tensors to predict these chemical shifts with high accuracy, aiding in the assignment of complex spectra. researchgate.net For this compound, predictions would account for the additional splitting and shifting caused by the ethoxy group at the 3-position.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can compute the vibrational frequencies and their corresponding intensities. For the related ethyl 4-aminobenzoate, FT-IR spectra show characteristic peaks for N-H stretching of the amino group, C=O stretching of the ester, and C-O stretching vibrations. nih.gov Computational analysis helps in assigning these experimental bands to specific molecular motions. nih.gov For this compound, additional vibrational modes associated with the ethoxy group would also be predicted.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate UV-Vis absorption spectra. nih.gov The absorption bands correspond to the excitation of electrons from occupied orbitals (like the HOMO) to unoccupied orbitals (like the LUMO). The electron-donating groups on this compound are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted ethyl benzoate, indicating a lower energy for electronic excitation. Studies on ethyl 4-aminobenzoate have recorded its UV-visible spectrum and used TD-DFT to analyze its electronic properties. nih.govresearchgate.net

Molecular Orbital Analysis and Frontier Orbitals

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational dynamics and intermolecular interactions.

This compound possesses several rotatable bonds, including those in the ethyl ester and ethoxy side chains. This flexibility allows the molecule to adopt multiple conformations in solution or when binding to a biological target.

Conformational analysis aims to identify the stable, low-energy conformations and the energy barriers between them. This can be achieved by systematically rotating the dihedral angles of the flexible bonds and calculating the potential energy at each step. For a related compound, ethyl 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoate, X-ray crystallography revealed that even in the solid state, different molecules within the asymmetric unit can adopt distinct conformations of the ethoxy group, highlighting the molecule's torsional flexibility. MD simulations can expand on this by exploring the full conformational space available to the molecule in a solvent, generating an energy landscape that maps out the relative stabilities of different conformers.

This compound is a building block used in the synthesis of biologically active molecules, such as kinase inhibitors. nih.gov Understanding how this chemical scaffold interacts with protein targets is crucial for drug design. MD simulations are a key tool for studying these ligand-target interactions.

MD simulations can model the process of a ligand binding to a protein's active site, revealing the dynamic changes in both the ligand and the protein during this process. These simulations can predict the binding affinity, identify key intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and pi-stacking), and determine the residence time of the ligand in the binding pocket.

For instance, a study on the enzyme PhzF, which is involved in phenazine (B1670421) biosynthesis, used co-crystallization and docking studies to analyze the binding of various anthranilic acid derivatives. researchgate.net A closely related compound, 2-amino-3-ethoxybenzoic acid, was co-crystallized with the enzyme, revealing that the carboxylic acid moiety is essential for binding and that the ligand occupies a specific pocket. researchgate.net The amino group and ethoxy group form specific hydrogen bonds and hydrophobic interactions with amino acid residues in the active site. MD simulations could further elucidate the stability of these interactions and the dynamics of the ligand within the binding site.

Table 3: Potential Ligand-Target Interactions for the this compound Scaffold

Functional GroupPotential Interaction TypePotential Protein Partner
Amino Group (-NH2)Hydrogen Bond Donor/AcceptorAspartic Acid, Glutamic Acid, Serine, Backbone Carbonyls
Ethoxy Group (-OC2H5)Hydrogen Bond Acceptor (Oxygen) / Hydrophobic (Ethyl)Arginine, Lysine / Leucine, Isoleucine, Valine
Ester Carbonyl (C=O)Hydrogen Bond AcceptorSerine, Threonine, Tyrosine, Backbone Amides
Benzene Ringπ-π Stacking / Hydrophobic InteractionPhenylalanine, Tyrosine, Tryptophan, Histidine

This table outlines the theoretical interaction potential based on the functional groups present in the molecule.

Conformational Analysis and Energy Landscapes

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling explores the link between the chemical structure of a compound and its biological activity. By identifying key structural features, or pharmacophores, that are critical for activity, SAR guides the optimization of lead compounds to enhance efficacy and selectivity.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. While specific QSAR models dedicated exclusively to this compound are not extensively detailed in publicly available literature, the principles of QSAR are broadly applicable. Such models are used to predict the activity of newly designed compounds, thereby prioritizing synthesis and testing efforts. researchgate.net

A QSAR study involves calculating various molecular descriptors for a set of compounds with known activities. These descriptors, which quantify different aspects of the molecular structure, can be categorized as follows:

Electronic Descriptors: These relate to the electron distribution in the molecule (e.g., partial charges, dipole moment).

Steric Descriptors: These describe the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic Descriptors: These quantify the molecule's hydrophobicity (e.g., LogP).

Topological Descriptors: These are numerical representations of the molecular structure, including connectivity and branching.

Once calculated, these descriptors are used to build a mathematical model (e.g., linear regression, partial least squares, machine learning algorithms) that correlates the descriptors with the observed biological activity. This model can then be used to predict the activity of new, untested compounds. For a compound like this compound, a QSAR model could predict its potential activity against a specific biological target based on its calculated descriptors.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies

Descriptor CategorySpecific Descriptor ExampleInformation Encoded
Electronic Atomic Partial ChargesDistribution of electrons, potential for electrostatic interactions
Hydrophobic LogP (Octanol-Water Partition Coefficient)Lipophilicity, ability to cross cell membranes
Steric Molecular WeightSize of the molecule
Topological Wiener IndexBranching and compactness of the molecular structure
Quantum Chemical HOMO/LUMO EnergiesElectron-donating/accepting capabilities, reactivity

This table presents a generalized view of descriptors used in QSAR modeling.

Pharmacophore modeling is a powerful technique in drug design used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to interact with a specific biological target. This model serves as a 3D query to screen virtual compound libraries for molecules with the desired features.

The chemical structure of this compound contains several key functional groups: an amino group, an ethoxy group, and an ethyl ester attached to a benzene ring. evitachem.combldpharm.com These features can participate in various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and aromatic interactions.

Research into Selective Estrogen Receptor Modulators (SERMs) has identified the aminoethoxyphenyl group as a crucial pharmacophoric element for antagonistic activity. researchgate.net This highlights the importance of the arrangement of the amine and the ether-linked phenyl ring in mediating biological effects. researchgate.net By creating a pharmacophore model based on known active compounds, researchers can design novel molecules, like derivatives of this compound, that fit the model and are predicted to have the desired biological activity. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) for Biological Activity Prediction

Cheminformatics and Virtual Screening

Cheminformatics applies computational methods to manage and analyze large sets of chemical data. Virtual screening, a key cheminformatics technique, involves the computational screening of large compound libraries to identify potential drug candidates.

Chemical databases are vast repositories of information on chemical structures, properties, and biological activities. Mining these databases can reveal compounds structurally related to this compound and provide insights into their potential therapeutic applications. The compound itself is listed in numerous commercial and public databases, including Sigma-Aldrich, BLD Pharm, and PubChem, under CAS number 342044-64-8. bldpharm.comnih.govsigmaaldrich.comsigmaaldrich.com

By searching these databases for structurally similar molecules, a profile of potential biological activities can be assembled. For instance, compounds with similar benzoate or aniline (B41778) substructures have been investigated for a wide range of applications.

Table 2: Database-Derived Biological Activities of Compounds Related to this compound

Related Compound StructurePotential Biological Activity/ApplicationDatabase/Source Reference
2-(Diethylamino)ethyl 3-amino-4-ethoxybenzoate hydrochloride Analog of Proparacaine, used in analytical method development. synzeal.comSynZeal
Ethyl 4-[({[3-(1-piperidinyl)propyl]amino}carbonothioyl)amino]benzoate Potential anti-inflammatory, antimicrobial, and antiviral properties. ontosight.aiChEMBL, PubChem
Ethyl 3-amino-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}benzoate Potential anti-inflammatory, antimicrobial, and neurological applications. ontosight.aiChEMBL
Methyl 4-[2-(cyclized amino)ethoxy]benzoate Esters Intermediates for Selective Estrogen Receptor Modulators (SERMs). researchgate.netResearchGate
Aromatic-Amine Pendant Peptidomimetics Mu-Opioid Receptor (MOR)/Delta-Opioid Receptor (DOR) modulation. nih.govPubMed Central

This table is a curated selection of related compounds and their activities as reported in the cited sources.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding protein-ligand interactions and for structure-based drug design.

In the context of this compound, molecular docking can be used to predict how it or its derivatives might bind to the active site of a target protein. For example, in a study aimed at developing ERK5 kinase inhibitors, this compound was used as a starting material in the synthesis of a more complex inhibitor. biorxiv.org The design and optimization of such inhibitors often rely on molecular docking to visualize and evaluate the binding mode within the kinase's ATP-binding pocket. biorxiv.org

Docking studies of other complex molecules provide a blueprint for how this might be applied. For instance, in the development of DNA gyrase inhibitors, docking was used to confirm that the designed compounds bind to the ATP-binding site of the GyrB subunit, with key hydrogen bonds and hydrophobic interactions stabilizing the complex. acs.org Similarly, docking studies correctly predicted the binding orientation of 3,5-dimethylisoxazole (B1293586) ligands within the KAc-binding pocket of bromodomains, highlighting a crucial hydrogen bond with a conserved asparagine residue. nih.gov

A hypothetical docking study of an this compound derivative into a protein active site would typically yield results like those summarized in the table below.

Table 3: Illustrative Results from a Hypothetical Molecular Docking Study

ParameterDescriptionIllustrative Value
Binding Affinity Predicted free energy of binding (lower is better).-8.5 kcal/mol
Key Interacting Residues Amino acids in the protein's active site forming crucial bonds.ASP120, LYS75, TYR180
Hydrogen Bonds Number and location of hydrogen bonds formed.3 (with ASP120, LYS75)
Hydrophobic Interactions Residues involved in non-polar interactions with the ligand.LEU70, PHE178, VAL25
Predicted Pose The 3D orientation of the ligand within the binding site.The ethoxy group is oriented towards a hydrophobic pocket.

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Biological Activities and Mechanistic Investigations

Antimicrobial Studies of Ethyl 4-amino-3-ethoxybenzoate Derivatives

Derivatives of aminobenzoic acids, including esters like this compound, have been a subject of interest for their potential to combat microbial growth. Research into this area has explored their efficacy against a range of bacteria and fungi, delved into their mechanisms of action, and investigated their ability to interfere with bacterial communication.

The antibacterial potential of benzoate (B1203000) derivatives has been demonstrated in several studies. For instance, newly synthesized imides and Schiff bases derived from ethyl-4-aminobenzoate have been evaluated for their antimicrobial properties. orientjchem.org One particular derivative, compound (15) in the study, showed moderate to potent activity against various Gram-positive and Gram-negative bacteria. orientjchem.org

In another study, salicylanilide (B1680751) esters of benzoic acid were synthesized and tested against eight bacterial species. nih.gov These derivatives displayed significant antibacterial activity, especially against Gram-positive strains, with minimum inhibitory concentrations (MICs) as low as ≥0.98 μmol/L. nih.govnih.gov This included activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, 2-(phenylthio)-ethyl benzoate derivatives have shown antimicrobial potential, with some compounds exhibiting the same MIC as the antibiotic ampicillin (B1664943) (3.125 mg/ml) for inhibiting S. aureus. researchgate.net

Derivatives of p-aminobenzoic acid (PABA) have also shown promise. Certain synthesized compounds based on a p-aminobenzoic acid scaffold demonstrated good bactericidal activity, with some showing higher potency than ampicillin. mdpi.com For example, two benzimidazole (B57391) derivatives were four times more potent than ampicillin against Listeria monocytogenes, with an MIC of 15.62 µg/mL. mdpi.com Schiff base derivatives of PABA have also been effective, inhibiting S. aureus with an MIC of 15.62 µM. nih.govmdpi.com

Table 1: Antibacterial Activity of Selected Benzoate Derivatives

Compound Type Bacterial Strain(s) Activity/MIC Reference
Imide/Schiff base of ethyl-4-aminobenzoate Gram-positive & Gram-negative Moderate to potent orientjchem.org
Salicylanilide benzoates Gram-positive strains (inc. MRSA) ≥0.98 μmol/L nih.govnih.gov
2-(phenylthio)-ethyl benzoates Staphylococcus aureus 3.125 mg/ml researchgate.net
Benzimidazole derivatives of PABA Listeria monocytogenes 15.62 µg/mL mdpi.com
Schiff base of PABA Staphylococcus aureus (MRSA) 15.62 µM nih.govmdpi.com

The antifungal properties of this compound derivatives have also been investigated, with mixed results. While some benzoate derivatives show promise, others have limited efficacy. For example, the same salicylanilide benzoates that were effective against bacteria showed only mild antifungal potency. nih.gov Many of these derivatives did not inhibit the growth of any tested fungal species at concentrations of 500 μmol/L or lower. nih.gov

However, other studies have reported more positive outcomes. Phenylthio-ethyl benzoate derivatives were tested against Candida albicans, and one compound, 2a, had the same MIC as the antifungal drug fluconazole (B54011) (1.56 mg/ml). researchgate.net Furthermore, Schiff base derivatives of PABA have demonstrated potent, broad-spectrum antifungal properties with MIC values as low as ≥ 7.81 µM. mdpi.com

Table 2: Antifungal Activity of Selected Benzoate Derivatives

Compound Type Fungal Strain(s) Activity/MIC Reference
Salicylanilide benzoates Various fungal strains Mild to no activity nih.gov
2-(phenylthio)-ethyl benzoate (Compound 2a) Candida albicans 1.56 mg/ml researchgate.net
Schiff base of PABA Broad-spectrum ≥ 7.81 µM mdpi.com

The mechanisms by which these compounds exert their antimicrobial effects are varied. One proposed mechanism for some aminobenzoic acid derivatives is the disruption of bacterial cell membranes and the inhibition of topoisomerase, an enzyme crucial for bacterial DNA synthesis. researchgate.net Specifically, ethyl 4-ethoxybenzoate is described as an antimicrobial agent that interferes with DNA synthesis. biosynth.com

For derivatives of p-aminobenzoic acid (PABA), the mechanism can involve interference with folate synthesis. nih.gov In a cell-free system of E. coli, PABA derivatives were shown to form dihydropteroic acid analogues, indicating they can compete with PABA in the folate synthesis pathway. nih.gov The effectiveness of these derivatives as inhibitors depends on their ability to be metabolized or to compete with PABA. nih.gov

Quorum sensing (QS) is a system of cell-to-cell communication in bacteria that regulates virulence and biofilm formation. Inhibiting this system is a promising strategy to combat bacterial infections without exerting selective pressure that leads to resistance. nih.gov Benzoate derivatives have been identified as potential quorum sensing inhibitors (QSIs). nih.govresearchgate.net

For example, benzyl (B1604629) benzoate, isolated from the marine bacterium Oceanobacillus sp., demonstrated significant QS inhibitory activity against Chromobacterium violaceum and Pseudomonas aeruginosa. nih.govresearchgate.net It was shown to inhibit the production of violacein (B1683560) in C. violaceum and pyocyanin (B1662382) in P. aeruginosa. nih.govresearchgate.net Ethyl acetate (B1210297) extracts, which are often used to isolate QSI compounds, have been shown to contain active molecules. nih.govresearchgate.net In one study, ethyl 4-ethoxybenzoate was identified in an extract from Bacillus cereus that showed quorum quenching activity. acs.org Furthermore, ethyl acetate fractions of green tea, containing various phytocompounds, have demonstrated broad-spectrum anti-QS and antibiofilm activity against several Gram-negative pathogens. nih.gov

Mechanism of Antimicrobial Action, including DNA Synthesis Interference

Enzyme Inhibition and Modulation by this compound

Beyond antimicrobial activity, derivatives of this compound are being explored for their ability to inhibit specific enzymes involved in metabolic diseases.

The enzymes α-amylase and α-glucosidase are key players in carbohydrate digestion. nih.gov Inhibiting these enzymes can slow down the absorption of glucose, which is a therapeutic strategy for managing type 2 diabetes. nih.gov

Research has shown that derivatives of 5-amino-nicotinic acid exhibit inhibitory potential against both α-amylase and α-glucosidase. d-nb.info Synthesized compounds in one study showed a range of inhibitory activities, with some compounds having IC50 values comparable to the standard drug acarbose. d-nb.info Specifically, compounds with halogen substitutions (F, Cl, Br) at the para position of a phenyl ring demonstrated potent inhibition of α-amylase. d-nb.info While this study was on nicotinic acid derivatives, the structural similarities to aminobenzoic acids suggest a potential area of investigation for this compound derivatives. There is evidence of α-amylase and α-glucosidase inhibitory effects from ethyl acetate fractions of certain plants, indicating that ester compounds could be active. researcher.life

Table 3: Enzyme Inhibition by Related Amino Acid Derivatives

Compound Type Enzyme Inhibitory Activity (IC50) Reference
5-amino-nicotinic acid derivatives α-amylase 12.17 ± 0.14 to 37.33 ± 0.02 µg/mL d-nb.info
5-amino-nicotinic acid derivatives α-glucosidase 12.01 ± 0.09 to 38.01 ± 0.12 µg/mL d-nb.info

Tyrosinase Inhibition and Implications for Melanin (B1238610) Production

Following a thorough literature search, no studies were identified that have investigated or reported on the tyrosinase inhibitory activity of this compound. Consequently, there is no available data regarding its potential implications for melanin production.

Cyclooxygenase (COX) Inhibitory Activity and Anti-inflammatory Effects

There is no scientific literature available that documents the testing of this compound for cyclooxygenase (COX) inhibitory activity. While some research mentions COX inhibitors in broader contexts, the compound itself has not been evaluated for direct anti-inflammatory effects via this mechanism. google.com

Sodium Channel Modulation and Anesthetic Properties

A review of scientific and patent literature did not yield any direct evidence or research on the sodium channel modulating effects or potential anesthetic properties of this compound.

Antioxidant and Anti-inflammatory Properties

In Vitro Antioxidant Assays and Radical Scavenging

No published research was found that has assessed the antioxidant or radical scavenging capabilities of this compound through in vitro assays.

Cellular and Molecular Mechanisms of Anti-inflammatory Action

The cellular and molecular mechanisms of the anti-inflammatory action of this compound have not been a subject of published research. Studies have used the compound as a starting material for synthesizing other molecules that were, in turn, investigated for anti-inflammatory properties, but the activity of this compound itself was not characterized. nih.gov

Role in Drug Design and Medicinal Chemistry

The primary role of this compound in medicinal chemistry, as documented in patent literature and scientific papers, is that of a chemical intermediate and building block in the synthesis of more complex pharmaceutical agents. google.comnih.govgoogle.com It serves as a precursor in multi-step synthetic pathways to create novel molecules with specific therapeutic targets.

Notable examples include its use in the synthesis of:

Spiroxazolidinone compounds designed as selective antagonists for the somatostatin (B550006) subtype receptor 5 (SSTR5), which are investigated for the treatment of Type 2 diabetes and other metabolic disorders. google.com

Inhibitors of 17-beta-hydroxysteroid dehydrogenase type 13 (17β-HSD13) , which are being explored for the treatment of liver conditions. google.com

Potent and selective inhibitors of Big MAP Kinase 1 (ERK5) , a target studied for its role in mediating inflammation and tumor growth. nih.gov

In these processes, the chemical structure of this compound provides a foundational scaffold that is subsequently modified to build the final, pharmacologically active compound. Its utility lies in its specific arrangement of functional groups, which are amenable to further chemical reactions.

Data Tables

No data tables on the biological or chemical activities of this compound can be provided, as no such data was found in the reviewed literature.

Investigation as a Precursor in Pharmaceutical Agent Synthesis

This compound serves as a key intermediate in the synthesis of more complex pharmaceutical agents. Its chemical structure provides a versatile scaffold for the creation of a variety of therapeutic molecules. For instance, it has been utilized in the preparation of compounds intended for the treatment of metabolic disorders. google.comgoogle.com The synthesis of mthis compound, a closely related compound, has been described in procedures for creating phenylpropanoic acid derivatives with potential therapeutic applications. google.com Furthermore, the broader class of 2-amino-4H-3,1-benzoxazin-4-ones, for which this compound can be a precursor, has been investigated for their potential as enzyme inhibitors. google.com

Exploration in Drug Formulation and Local Anesthetic Development

The core structure of this compound is related to known local anesthetics. For example, benzocaine (B179285) is ethyl 4-aminobenzoate (B8803810). researchgate.net The addition of an ethoxy group, as in this compound, is a common strategy in medicinal chemistry to modify a compound's properties. A related compound, parethoxycaine, which has an alkoxy group, is noted to produce fewer side effects than p-aminobenzoic acid esters and is used as a local anesthetic. researchgate.net The investigation of benzoate esters extends to their use in drug delivery systems, aiming to improve the bioavailability of certain therapeutic agents. solubilityofthings.com

Integration into Piperazine-based Drug Scaffolds

Piperazine (B1678402) is a significant heterocyclic moiety frequently incorporated into drug candidates to enhance their therapeutic profiles. researchgate.net The piperazine ring is a common feature in drugs with a wide range of pharmacological activities, including anticancer, antidepressant, and antimicrobial agents. researchgate.netresearchgate.net The secondary amine groups of piperazine allow for the attachment of various substituents, making it a versatile scaffold. researchgate.net While direct integration of this compound into a piperazine scaffold was not explicitly detailed in the provided search results, its reactive amino group presents a potential site for such chemical modifications, aligning with the broader strategy of using amine-containing building blocks to construct complex piperazine-based therapeutics. The development of novel proteomimetic scaffolds has also utilized related aminobenzoate derivatives to create inhibitors of protein-protein interactions. whiterose.ac.uk

Development of Selective Estrogen Receptor Modulators (SERMs) based on Benzoate Esters

Selective Estrogen Receptor Modulators (SERMs) are a class of drugs that exhibit tissue-specific estrogen receptor agonist or antagonist activity. nih.govnih.gov They are crucial in treating conditions like breast cancer and osteoporosis. nih.gov The development of new SERMs is an active area of research, with a focus on creating molecules with ideal therapeutic profiles. nih.govwikipedia.org Benzoate esters are among the chemical structures investigated as key intermediates in the synthesis of potential SERMs. researchgate.netindexcopernicus.com Specifically, methyl 4-[2-(cyclized amino)ethoxy]benzoate esters have been synthesized and characterized as fundamental building blocks for creating novel SERMs. researchgate.netindexcopernicus.com This highlights the importance of the benzoate ester framework in the design and discovery of new modulators of the estrogen receptor.

Environmental and Ecological Relevance

Beyond the laboratory and pharmaceutical applications, the presence and behavior of this compound and related compounds in the environment are also subjects of scientific inquiry.

Detection as a Volatile Organic Compound (VOC) in Environmental Monitoring

Volatile Organic Compounds (VOCs) are organic chemicals that can easily vaporize into the air and are a concern as both indoor and outdoor air pollutants. nih.govepa.gov Ethyl 4-ethoxybenzoate, a related compound, has been identified as a VOC. fishersci.pt VOCs are monitored in various environments due to their potential health impacts and their role in atmospheric chemistry. epa.govkunakair.com The detection of such compounds is often part of broader environmental monitoring programs. For instance, ethyl 4-ethoxybenzoate has been detected in studies analyzing the volatile profiles of plants, such as in citrus species. psu.edu

Potential as a Biomarker in Ecological Studies

The analysis of VOCs is increasingly used in ecological studies to understand interactions between organisms and their environment. Certain VOCs can serve as biomarkers, indicating the presence of a particular species or a physiological response to environmental stimuli. nih.govnih.gov For example, ethyl 4-ethoxybenzoate has been listed as a metabolite in a comprehensive profiling study of potato periderms, suggesting its potential as a biomarker for certain plant cultivars. cuny.edu It has also been detected in studies on the effects of microplastics on marine life, specifically in the context of Atlantic cod. ntnu.no

Q & A

Q. What are the established synthetic routes for Ethyl 4-amino-3-ethoxybenzoate, and how can reaction progress be effectively monitored?

  • Methodological Answer : this compound can be synthesized via multi-step reactions involving amination, esterification, or functional group interconversion. For example, similar compounds (e.g., ethyl 4-aminobenzoate derivatives) are synthesized by reacting precursors like ethyl 4-chloro-3-nitrobenzoate with amines (e.g., cyclohexylamine) in tetrahydrofuran (THF) under reflux, using triethylamine as a base . Reaction progress is monitored via thin-layer chromatography (TLC) to track intermediate formation. Post-synthesis, purity is confirmed using 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to verify functional groups and structural integrity .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : A combination of 1H^1H-NMR (to identify proton environments, e.g., amino and ethoxy groups), 13C^{13}C-NMR (to confirm carbon backbone and substituents), and IR spectroscopy (to detect NH/OH stretches and ester carbonyl bands) is essential. TLC with UV visualization or iodine staining provides preliminary purity assessment. For crystalline derivatives, X-ray crystallography can resolve ambiguities in stereochemistry or packing effects .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses, particularly in amination and esterification steps?

  • Methodological Answer : Yield optimization requires systematic parameter variation:
  • Solvent selection : Polar aprotic solvents (e.g., THF, dioxane) improve nucleophilic substitution in amination .
  • Catalyst use : Palladium catalysts (e.g., in carbonylation steps) enhance reaction efficiency .
  • Stoichiometry : Excess amine (2.0 equiv.) ensures complete substitution in chloro-/nitro-precursors .
  • Temperature control : Lower temperatures reduce side reactions (e.g., hydrolysis of ester groups).

Q. What strategies are effective in resolving contradictory spectral data (e.g., NMR shift discrepancies) during structural elucidation of this compound derivatives?

  • Methodological Answer : Contradictions often arise from solvent effects, tautomerism, or impurities. Strategies include:
  • Multi-solvent NMR : Compare spectra in DMSO-d6 vs. CDCl3 to identify solvent-dependent shifts.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations.
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks to rule out impurities.
  • Computational modeling : DFT calculations predict theoretical shifts for comparison .

Q. How should researchers design kinetic studies to investigate the reactivity of the amino and ethoxy groups in this compound under varying conditions?

  • Methodological Answer :
  • Variable isolation : Study amino group reactivity separately (e.g., via acetylation/protection of the ethoxy group).
  • Time-resolved monitoring : Use in-situ FTIR or UV-Vis spectroscopy to track reaction progress.
  • Conditional variables : Test pH, temperature, and solvent polarity effects on hydrolysis or substitution rates.
  • Control experiments : Compare with analogs (e.g., 4-methoxybenzoates) to isolate electronic/steric effects .

Q. What advanced chromatographic or crystallization techniques improve purification outcomes for this compound in complex reaction mixtures?

  • Methodological Answer :
  • Flash chromatography : Use gradient elution (hexane/ethyl acetate) to separate polar byproducts.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .
  • HPLC-PDA : Employ reverse-phase columns (C18) with UV detection to isolate isomers or trace impurities.
  • Centrifugal partition chromatography : Separate closely related derivatives without solid-phase adsorption .

Data Analysis and Reporting

Q. How should raw data from synthetic and analytical experiments be processed to ensure reproducibility and validity?

  • Methodological Answer :
  • Standardization : Report 1H^1H-NMR shifts relative to TMS and IR bands with baseline correction.
  • Error analysis : Calculate percentage yields with standard deviations across triplicate runs.
  • Supplementary files : Archive raw spectra, chromatograms, and crystallographic data (CIF files) in open-access repositories .

Q. What statistical methods are appropriate for analyzing biological activity data of this compound derivatives?

  • Methodological Answer :
  • Dose-response curves : Use nonlinear regression (e.g., Hill equation) to calculate IC50 values.
  • ANOVA/Tukey tests : Compare means across experimental groups for significance (p < 0.05).
  • QSAR modeling : Correlate structural descriptors (e.g., logP, Hammett constants) with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.